(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone: . This compound features a bromo-substituted benzoyl group attached to a piperazine ring, which is further linked to a pyrazolo[1,5-a]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyridine structure[_{{{CITATION{{{4{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-017-0282-4). This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives under acidic or basic conditions[{{{CITATION{{{4{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ...{{{CITATION{{{2{5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/bml00305)[{{{CITATION{{{_4{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents such as dimethylformamide (DMF) are often employed.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromo group.
Substitution: : Various substituted methoxy derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the bromo and methoxy groups on the benzoyl moiety. Similar compounds might include other pyrazolo[1,5-a]pyridine derivatives or piperazine-based compounds, but the combination of these particular substituents sets it apart.
List of Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Piperazine derivatives
Bromo-substituted benzoyl compounds
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-28-14-5-6-17(21)15(12-14)19(26)23-8-10-24(11-9-23)20(27)16-13-22-25-7-3-2-4-18(16)25/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYZJWFJGYUAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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